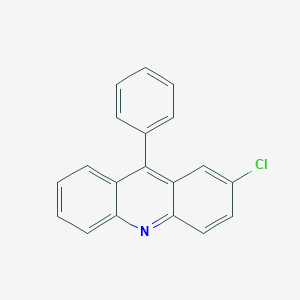![molecular formula C25H23NO B282152 1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol CAS No. 351345-59-0](/img/structure/B282152.png)
1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol, also known as NPT-440 or NPT-15392, is a chemical compound that belongs to the class of naphthol derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry.
Mechanism of Action
The mechanism of action of 1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of specific enzymes or the modulation of specific signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit the replication of certain viruses, such as the human immunodeficiency virus (HIV).
Advantages and Limitations for Lab Experiments
1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. However, it also has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental design and the appropriate controls should be included.
Future Directions
There are several future directions for the research on 1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol. One direction is the further investigation of its mechanism of action and the identification of its molecular targets. Another direction is the development of more potent and selective derivatives for specific applications. Additionally, the compound may have potential applications in the development of novel therapeutics for various diseases, including cancer, inflammation, and viral infections.
Conclusion
In conclusion, 1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Although its mechanism of action is not fully understood, it has been shown to modulate specific signaling pathways and inhibit specific enzymes. Further research is needed to fully understand its potential applications and to develop more potent and selective derivatives.
Synthesis Methods
The synthesis of 1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol involves the reaction of 2-naphthol and N-(1-phenylethyl)aniline in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product. The synthesis method is relatively simple and has been optimized to yield high purity and high yield of the product.
Scientific Research Applications
1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been used in the development of novel fluorescent probes for imaging applications.
properties
CAS RN |
351345-59-0 |
|---|---|
Molecular Formula |
C25H23NO |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-[(S)-phenyl-[[(1S)-1-phenylethyl]amino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C25H23NO/c1-18(19-10-4-2-5-11-19)26-25(21-13-6-3-7-14-21)24-22-15-9-8-12-20(22)16-17-23(24)27/h2-18,25-27H,1H3/t18-,25-/m0/s1 |
InChI Key |
NOTRXRCAHRCVII-BVZFJXPGSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H](C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
SMILES |
CC(C1=CC=CC=C1)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



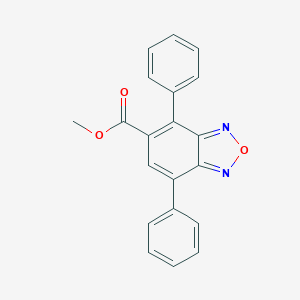
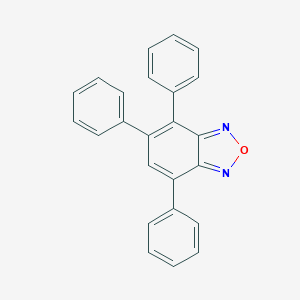
![2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282071.png)
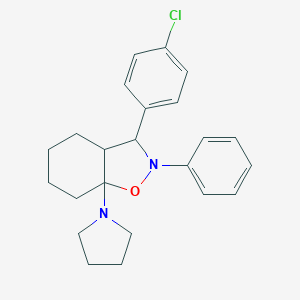
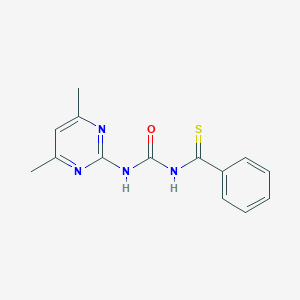
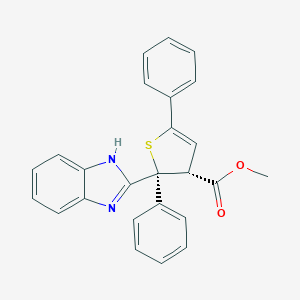

![1,2-Dihydrocyclopenta[cd]pleiadene-5,10-dione](/img/structure/B282078.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)
![2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)
![4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B282089.png)
![7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282090.png)
